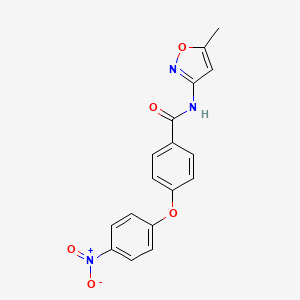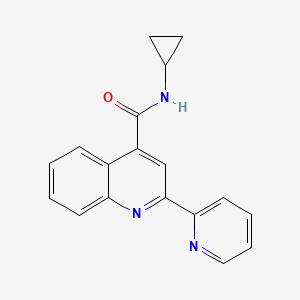
1-(2,4-dimethoxybenzyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethoxybenzyl)-4-isopropylpiperazine, commonly known as R-1479, is a synthetic compound that belongs to the class of piperazine derivatives. R-1479 has been widely studied for its potential use as an antiviral agent, particularly against the influenza virus.
Mécanisme D'action
The mechanism of action of R-1479 involves the inhibition of viral RNA polymerase, which is essential for the replication of the influenza virus. R-1479 binds to the active site of the viral RNA polymerase, preventing the incorporation of nucleotides into the growing RNA chain. This results in the inhibition of viral replication and the production of infectious viral particles.
Biochemical and Physiological Effects
R-1479 has been shown to have low toxicity in vitro and in vivo. In animal studies, R-1479 has been well-tolerated at doses up to 1000 mg/kg/day. R-1479 is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. R-1479 is primarily metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using R-1479 in lab experiments is its high potency and specificity against the influenza virus. R-1479 has been shown to be effective at low concentrations, making it a cost-effective option for antiviral research. However, one limitation of using R-1479 is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
For R-1479 research include the development of new formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of R-1479 against other viral infections, such as respiratory syncytial virus and coronaviruses. Finally, studies are needed to investigate the potential for R-1479 to be used in combination with other antiviral drugs to improve efficacy and reduce the development of drug resistance.
Conclusion
In conclusion, R-1479 is a synthetic compound that has shown promising antiviral activity against the influenza virus. Its mechanism of action involves the inhibition of viral RNA polymerase, and it has been shown to have low toxicity in vitro and in vivo. While it has limitations for lab experiments, future research directions include the development of new formulations and delivery methods, investigation of its potential use against other viral infections, and combination with other antiviral drugs to improve efficacy.
Méthodes De Synthèse
The synthesis method of R-1479 involves the reaction of 1-(2,4-dimethoxyphenyl)piperazine with isopropylamine in the presence of a catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of R-1479. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
Applications De Recherche Scientifique
R-1479 has been extensively studied for its antiviral activity, particularly against the influenza virus. In vitro studies have shown that R-1479 inhibits the replication of various strains of influenza virus, including H1N1, H3N2, and H5N1. R-1479 has also been shown to be effective against influenza viruses that are resistant to other antiviral drugs, such as oseltamivir and amantadine.
Propriétés
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)18-9-7-17(8-10-18)12-14-5-6-15(19-3)11-16(14)20-4/h5-6,11,13H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAULBUGQKNLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5668466.png)

![N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5668484.png)
![1-[5-(1,3-benzodioxol-5-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5668488.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5668498.png)

![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)

![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)
![8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668551.png)